molecular formula C27H26N2O3 B12608286 Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- CAS No. 647854-30-6

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)-

Cat. No.: B12608286
CAS No.: 647854-30-6
M. Wt: 426.5 g/mol
InChI Key: LIBDGXWWOWDHDQ-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Anthracenylcarbonyl Group: This step might involve the acylation of the piperazine core with 9-anthracenylcarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Group: The final step could involve a nucleophilic substitution reaction where the piperazine derivative reacts with 3,5-dimethoxybenzyl chloride.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This might include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anthracenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of concentrated sulfuric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, piperazine derivatives are known for their activity against parasitic infections. This compound might be investigated for similar activities or other biological effects.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, piperazine derivatives can act on neurotransmitter receptors, ion channels, or enzymes. The anthracenyl and dimethoxyphenyl groups might enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl-: Similar structure but lacks the dimethoxy groups.

    Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-methoxyphenyl)-: Similar but with only one methoxy group.

    Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,4-dimethoxyphenyl)-: Similar but with methoxy groups in different positions.

Uniqueness

The presence of both anthracenyl and 3,5-dimethoxyphenyl groups makes Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- unique. These groups might confer distinct chemical and biological properties, such as enhanced stability, solubility, or specific interactions with biological targets.

Properties

CAS No.

647854-30-6

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

anthracen-9-yl-[4-(3,5-dimethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C27H26N2O3/c1-31-22-16-21(17-23(18-22)32-2)28-11-13-29(14-12-28)27(30)26-24-9-5-3-7-19(24)15-20-8-4-6-10-25(20)26/h3-10,15-18H,11-14H2,1-2H3

InChI Key

LIBDGXWWOWDHDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)OC

Origin of Product

United States

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